3-Phenylpyrrolidine-3-carbonitrile
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Overview
Description
3-Phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H12N2. It is characterized by a pyrrolidine ring substituted with a phenyl group and a nitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropionitrile with an amine under acidic or basic conditions to form the pyrrolidine ring . Another approach involves the use of 3-chloropropylamine and aromatic aldehydes, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iridium or rhodium complexes can be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure but without the phenyl and nitrile groups.
Phenylpyrrolidine: Lacks the nitrile group but has a similar phenyl-substituted pyrrolidine ring.
Pyrrolidine-3-carbonitrile: Similar structure but without the phenyl group.
Uniqueness: 3-Phenylpyrrolidine-3-carbonitrile is unique due to the presence of both the phenyl and nitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-phenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5,13H,6-7,9H2 |
InChI Key |
DAZIZRRBQTVAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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